molecular formula C21H23ClN2O5S B3639669 3-(1-azepanylsulfonyl)-4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide CAS No. 420831-35-2

3-(1-azepanylsulfonyl)-4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No.: B3639669
CAS No.: 420831-35-2
M. Wt: 450.9 g/mol
InChI Key: HHELEOFEFHYGIU-UHFFFAOYSA-N
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Description

The compound “3-(1-azepanylsulfonyl)-4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide” is a chemical compound that combines sulfonamide and benzodioxane fragments in its framework . It has been studied for its antibacterial potential .


Synthesis Analysis

The synthesis of such compounds involves the use of various reagents and conditions. For example, one method involves the use of 10% Na2CO3/distilled water/stirring for 4 hours, followed by DMF/LiH/substituted-benzyl halides (IVa – k)/stirring/RT/4–5 h .


Molecular Structure Analysis

The molecular formula of the compound is C21H24N2O5S . The structure of the sulfonamide derivatives was determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .


Physical and Chemical Properties Analysis

The compound is a grayish-white solid with a molecular weight of 460 g/mol . It has a melting point of 131–132°C . Other properties include a molecular weight of 416.5g/mol, XLogP3-AA: 2.8, Exact Mass: 416.14059304, Monoisotopic Mass: 416.14059304, Complexity: 657, Rotatable Bond Count: 4, Hydrogen Bond Donor Count: 1, Hydrogen Bond Acceptor Count: 6, Topological Polar Surface Area: 93.3, Heavy Atom Count: 29 .

Mechanism of Action

Target of Action

The primary target of this compound, also known as pakerine , is the protein Abnormal Inflorescence Meristem 1 (AIM1) . AIM1 plays a crucial role in plant growth, development, and stress signaling, particularly in relation to hydrogen peroxide (H2O2) levels .

Mode of Action

Pakerine interacts with AIM1, which is involved in the regulation of H2O2 levels in plants . H2O2 is a key signaling molecule that influences numerous biological processes, including plant growth, development, and stress responses . By targeting AIM1, pakerine can modulate these H2O2-dependent processes .

Biochemical Pathways

The interaction of pakerine with AIM1 affects the H2O2 signaling pathways . These pathways orchestrate a variety of biological processes, including plant growth, development, and stress responses . The modulation of these pathways by pakerine can have significant downstream effects, such as alleviating photorespiratory-induced cell death in certain plant mutants .

Result of Action

Pakerine has been shown to alleviate the photorespiratory-induced cell death phenotype of catalase-deficient Arabidopsis and tobacco plants . It also delays dark-induced senescence in wild-type Arabidopsis leaves . These effects are likely due to pakerine’s interaction with AIM1 and its subsequent impact on H2O2 signaling pathways .

Action Environment

The action, efficacy, and stability of pakerine can be influenced by various environmental factors. For instance, the compound’s effectiveness in alleviating photorespiratory-induced cell death was observed under photorespiration-promoting conditions . Further

Safety and Hazards

The compound has been found to be mildly cytotoxic according to a hemolytic study . This suggests that it might be used as a safe antibacterial agent .

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O5S/c22-17-7-5-15(13-20(17)30(26,27)24-9-3-1-2-4-10-24)21(25)23-16-6-8-18-19(14-16)29-12-11-28-18/h5-8,13-14H,1-4,9-12H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHELEOFEFHYGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1-azepanylsulfonyl)-4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
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3-(1-azepanylsulfonyl)-4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
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3-(1-azepanylsulfonyl)-4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
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3-(1-azepanylsulfonyl)-4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Reactant of Route 5
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3-(1-azepanylsulfonyl)-4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Reactant of Route 6
Reactant of Route 6
3-(1-azepanylsulfonyl)-4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

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